molecular formula C14H12O4 B8475124 Benzoic acid, 2-hydroxy-, 3-(hydroxymethyl)phenyl ester CAS No. 403850-92-0

Benzoic acid, 2-hydroxy-, 3-(hydroxymethyl)phenyl ester

Cat. No. B8475124
M. Wt: 244.24 g/mol
InChI Key: LBZQUTKTWQUKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-hydroxy-, 3-(hydroxymethyl)phenyl ester is a useful research compound. Its molecular formula is C14H12O4 and its molecular weight is 244.24 g/mol. The purity is usually 95%.
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properties

CAS RN

403850-92-0

Product Name

Benzoic acid, 2-hydroxy-, 3-(hydroxymethyl)phenyl ester

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

[3-(hydroxymethyl)phenyl] 2-hydroxybenzoate

InChI

InChI=1S/C14H12O4/c15-9-10-4-3-5-11(8-10)18-14(17)12-6-1-2-7-13(12)16/h1-8,15-16H,9H2

InChI Key

LBZQUTKTWQUKAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Compound 5 (9.4 g, 0.024 mol) in THF (120 ml) was added a solution of hydrochloric acid (HCl) (100 ml, 6 N HCl in water) at RT. The reaction mixture was stirred at RT for 2 days. Then, the reaction mixture was mixed with EtOAc (300 ml) and the resulting layers were separated. The organic layer was washed with aqueous saturated NaHCO3 (3×100 ml) and brine (1×100 ml). The aqueous layer was neutralized to pH 7 with aqueous saturated NaHCO3, and extracted with EtOAc (2×100 ml). These EtOAc extracts were combined and washed with brine (1×100 ml). Then, all the organic layers were combined and dried over anhydrous Na2SO4. The crude product obtained upon concentration was purified by column chromatography (elution solvent: 30% EtOAc in hexanes) to yield 5.0 g of Compound 6 in 87% yield.
Name
Compound 5
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
87%

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